molecular formula C22H27N5O2 B2508311 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876899-06-8

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2508311
M. Wt: 393.491
InChI Key: SYAHPIWALULKTH-FMIVXFBMSA-N
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Description

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, also known as CP-96,345, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of purine derivatives and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

A study by Bhatia et al. (2016) focused on developing derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione for their antiasthmatic activity. Xanthene derivatives, known for their vasodilatory activity, were synthesized, characterized, and screened for pulmonary vasodilator activity. This research highlights the potential of these compounds, including 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, in developing anti-asthmatic agents due to their significant activity compared to standard Cilostazol (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Receptor Affinity and Pharmacological Evaluation

Research by Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors with potential psychotropic activity. This study underscores the therapeutic potential of derivatives, including 7-cinnamyl variants, in addressing disorders such as depression and anxiety through modulation of serotonin receptors (Chłoń-Rzepa et al., 2013).

Antihistaminic and Cardiovascular Activity

Another study explored the synthesis of 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivatives and their evaluation for antihistaminic and cardiovascular activities. The findings from this research provide insights into the structural modifications of purine-2,6-dione derivatives, including 7-cinnamyl variants, for developing new therapeutic agents with antihistaminic and cardiovascular benefits (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Molecular Structure Analysis

Karczmarzyk, Karolak‐Wojciechowska, and Pawłowski (1995) presented the crystal structure analysis of a related compound, providing detailed insights into the molecular geometry, hydrogen bonding, and electronic structure. Understanding the crystal structure of such compounds is crucial for the rational design of new drugs with improved efficacy and reduced side effects (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

properties

IUPAC Name

1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-24-20-19(21(28)25(2)22(24)29)27(15-9-12-17-10-5-3-6-11-17)18(23-20)16-26-13-7-4-8-14-26/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAHPIWALULKTH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione

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